N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide
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Overview
Description
N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including sulfonyl, carbamoyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of Intermediate Compounds: The initial step often involves the preparation of intermediate compounds such as 4-chlorophenylsulfonyl chloride and 4-methylbenzenesulfonyl chloride.
Coupling Reactions: These intermediates are then subjected to coupling reactions with appropriate amines, such as cyclohexylamine, under controlled conditions to form the desired sulfonamide linkages.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl and carbamoyl groups.
Reduction: Reduction reactions may target the nitro groups if present in derivatives of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it versatile for creating derivatives with specific properties.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-4-methylbenzenesulfonamide
- N-((4-chlorophenyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide
Uniqueness
The uniqueness of N-((((4-chlorophenyl)sulfonyl)carbamoyl)carbamoyl)-N-cyclohexyl-4-methylbenzenesulfonamide lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides multiple sites for chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylcarbamoyl]-1-cyclohexyl-1-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O6S2/c1-15-7-11-19(12-8-15)33(30,31)25(17-5-3-2-4-6-17)21(27)23-20(26)24-32(28,29)18-13-9-16(22)10-14-18/h7-14,17H,2-6H2,1H3,(H2,23,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGYLTCLISXGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2CCCCC2)C(=O)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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